BenchChemオンラインストアへようこそ!

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid

Foldamers Peptidomimetics Conformational Analysis

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid (Boc-cis-2-aminocyclooctane-1-carboxylic acid; CAS 1013980-15-8) is a Boc-protected, cis-configured β-amino acid featuring an eight-membered carbocyclic ring. The compound belongs to the class of alicyclic β-amino acids, which are widely employed as conformationally constrained building blocks in peptide and foldamer chemistry.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B7823962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCCCC1C(=O)O
InChIInChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11-9-7-5-4-6-8-10(11)12(16)17/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t10-,11+/m1/s1
InChIKeyXCJDZYKLPCSUNZ-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclooctane-1-carboxylic acid: A Constrained cis-β-Amino Acid Building Block for Peptidomimetic Design


(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid (Boc-cis-2-aminocyclooctane-1-carboxylic acid; CAS 1013980-15-8) is a Boc-protected, cis-configured β-amino acid featuring an eight-membered carbocyclic ring [1]. The compound belongs to the class of alicyclic β-amino acids, which are widely employed as conformationally constrained building blocks in peptide and foldamer chemistry. The rigid cyclooctane scaffold restricts the backbone dihedral angles of the amino acid residue, enabling the induction of specific secondary structure motifs in synthetic oligomers [2]. The Boc protecting group facilitates standard solid-phase and solution-phase peptide synthesis protocols.

Why Generic (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclooctane-1-carboxylic acid Substitution Fails in Constrained Peptide Design


In-class alicyclic β-amino acids cannot be generically interchanged because ring size and stereochemistry dictate the accessible conformational space and, consequently, the secondary structure formed by the resulting oligomer. The eight-membered cyclooctane ring imposes a unique set of backbone torsion angles distinct from the more common five- or six-membered ring analogs such as cispentacin or cis-2-aminocyclohexanecarboxylic acid [1]. Substituting the cyclooctane scaffold with a smaller ring alters helix type, turn propensity, and overall fold stability, which directly impacts biological activity and pharmacokinetic properties of peptidomimetic drug candidates [2]. Furthermore, the cis-(1R,2S) stereochemistry is critical; the corresponding trans isomer or enantiomer yields fundamentally different secondary structure preferences [3].

(1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclooctane-1-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


11/9-Helical Fold Induction in α/β-Peptides: cis-ACOC vs. cis-ACOE and Smaller Ring Analogs

αβα-Tripeptides incorporating the eight-membered ring cis-2-aminocyclooctanecarboxylic acid (cis-ACOC) adopt an 11/9-helical turn in the crystal state, as confirmed by X-ray crystallography [1]. In contrast, analogous peptides built from the five-membered ring cispentacin (cis-ACPC) adopt sheet-type structures, while six-membered ring trans-ACHC oligomers form 12-helical conformations [2]. The 11/9-helix represents a distinct fold not accessible with smaller or larger alicyclic β-amino acids at equivalent positions.

Foldamers Peptidomimetics Conformational Analysis

Enantioselective Enzymatic Resolution: Cyclooctane vs. Cycloheptane and Cyclododecane β-Amino Esters

Lipase-catalyzed kinetic resolution of methyl cis-2-aminocyclooctane-1-carboxylate using Candida antarctica lipase A (CAL-A) in diisopropyl ether achieves an enantiomeric ratio E > 200 [1]. Under identical conditions, the corresponding seven-membered (cycloheptane) and twelve-membered (cyclododecane) substrates also exhibit E > 200, but the eight-membered substrate uniquely combines this exceptional enantioselectivity with favorable reaction rates and product yields compared to the twelve-membered analog, which requires longer reaction times [1].

Biocatalysis Chiral Resolution β-Amino Acids

Synthetic Efficiency: Four-Step Asymmetric Synthesis of cis-2-Aminocyclooctane-1-carboxylic acid in 77% Overall Yield

A highly efficient asymmetric synthesis of (1S,2R)-2-aminocyclooctanecarboxylic acid has been reported in 77% overall yield over four steps from cycloocta-1,5-diene [1]. This compares favorably with typical multistep syntheses of enantiopure cis-2-aminocyclohexane-1-carboxylic acid, which often require 6–8 steps with lower overall yields (typically 30–50%) due to the need for diastereomer separation [2].

Asymmetric Synthesis Process Chemistry Building Block Scalability

High-Impact Application Scenarios for (1R,2S)-2-[(tert-Butoxycarbonyl)amino]cyclooctane-1-carboxylic acid Based on Quantitative Differentiation Evidence


Design of 11/9-Helical α/β-Peptide Foldamers for Protein-Protein Interaction Inhibition

Research groups developing foldamer-based inhibitors of protein-protein interactions require the cis-ACOC scaffold to induce the 11/9-helical fold, a conformation shown by Lee et al. (2014) to be uniquely accessible with the eight-membered ring β-amino acid [1]. Neither the five-membered cispentacin (sheet-forming) nor the six-membered trans-ACHC (12-helix-forming) can substitute, making Boc-protected cis-2-aminocyclooctane-1-carboxylic acid the essential building block for this structural class.

Scalable Production of Enantiopure β-Amino Acid Intermediates via Lipase-Catalyzed Resolution

The established CAL-A-catalyzed resolution protocol (E > 200) provides a robust, scalable route to both enantiomers of the cyclooctane β-amino acid [2]. This enzymatic approach is directly transferable to CROs and CDMOs seeking to produce multi-gram quantities of enantiopure building blocks for medicinal chemistry programs, with process metrics (selectivity, yield) comparable to or exceeding those for smaller ring analogs [2].

Antimalarial Peptidomimetic Lead Optimization Programs

β-Amino acid-containing peptides incorporating cyclooctane residues have demonstrated antimalarial activity with IC₅₀ values of 3.64–3.87 μg/mL [3]. The Boc-protected monomer serves as the key starting material for solid-phase synthesis of these bioactive oligomers, and its high synthetic accessibility (77% yield over 4 steps) supports rapid SAR exploration in hit-to-lead campaigns [3].

Conformation-Activity Relationship (CAR) Studies in β-Peptide Drug Discovery

When systematic CAR studies require interrogation of ring-size effects on peptide conformation and bioactivity, the cyclooctane derivative fills a critical gap between the well-studied five/six-membered rings and the synthetically challenging twelve-membered systems. The combination of unique 11/9-helix induction [1] and efficient synthesis [3] positions this compound as the preferred eight-membered ring probe in academic and industrial CAR programs.

Quote Request

Request a Quote for (1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.